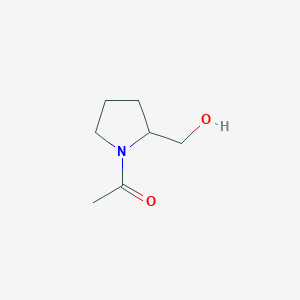
1-(4-Hydroxyphenyl)-2-methylpropan-1-on
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Hydroxyphenyl)-2-methylpropan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Die Verbindung wurde auf ihre potenziellen entzündungshemmenden Wirkungen untersucht. In einer Studie wurde sie aus Juglans mandshurica isoliert und auf ihre Aktivität gegen Lipopolysaccharide (LPS)-stimulierte Zellen und Zebrafischlarven untersucht .
Analyse der chemischen Reaktivität
Dichtefunktionaltheorie (DFT)-Studien wurden an der Verbindung durchgeführt, um ihre chemische Reaktivität zu verstehen, wobei der Schwerpunkt auf ihren Sauerstoffatomen und dem π-System als Elektronendonorstellen und aktiven Stellen für elektrophile Angriffe lag .
Synthese von heterocyclischen Verbindungen
Sie dient als Ausgangsmaterial bei der Synthese verschiedener heterocyclischer Verbindungen wie Chinolinonen, Isoxazolen, Thiadiazinen und Benzofuranonen, die vielfältige Anwendungen in der medizinischen Chemie haben .
Kosmetische Anwendungen
Derivate dieser Verbindung wurden in kosmetischen Präparaten für die Haut- und Haarpflege eingesetzt, einschließlich der Behandlung von Hautentzündungen, Allergien oder der Unterstützung des Wundheilungsprozesses .
Molekular-Docking-Untersuchungen
Die Verbindung wurde molekularen Docking-Studien unterzogen, um ihre potenziellen Wechselwirkungen mit biologischen Zielmolekülen zu untersuchen, was entscheidend für die Wirkstoffentwicklung und -findung ist .
Forschung zum Syntheseprozess
Patente offenbaren Syntheseprozesse unter Verwendung der Verbindung, was auf ihre Bedeutung bei der Entwicklung neuer chemischer Synthesemethoden hinweist .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-hydroxyphenylpyruvate, have been found to interact with enzymes like 4-hydroxyphenylpyruvate dioxygenase . This enzyme is involved in the catabolism of tyrosine, a crucial amino acid .
Mode of Action
For instance, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a compound structurally related to 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, has been found to inhibit the nucleocapsid protein of SARS-CoV-2 .
Biochemical Pathways
For instance, the compound 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a major active metabolite of bisphenol A, has been found to trigger pancreatic β-cell death via a JNK/AMPKα activation-regulated endoplasmic reticulum stress-mediated apoptotic pathway .
Pharmacokinetics
Similar compounds, such as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, have been found to exhibit excellent anti-viral activity with ec50 values of 016 ± 001 μM and 017 ± 007 μM, respectively .
Result of Action
Similar compounds have been found to induce apoptosis in pancreatic β-cells .
Action Environment
The action of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one can be influenced by various environmental factors. For instance, the degradation of similar compounds, such as bisphenol, has been found to be influenced by factors such as pH, temperature, and the presence of other organic pollutants .
Biochemische Analyse
Biochemical Properties
1-(4-Hydroxyphenyl)-2-methylpropan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with estrogen receptors, acting as a nonsteroidal estrogen . This interaction can influence the regulation of gene expression and cellular metabolism. Additionally, it can act as an antigonadotropin, affecting the secretion of gonadotropins .
Cellular Effects
The effects of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in the expression of genes involved in cell proliferation and differentiation . Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 1-(4-Hydroxyphenyl)-2-methylpropan-1-one exerts its effects through several mechanisms. It binds to estrogen receptors, leading to the activation or inhibition of specific genes . This binding can result in changes in gene expression, enzyme activity, and cellular function. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function can change over time, with prolonged exposure leading to alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one vary with different dosages in animal models. At low doses, it can modulate gene expression and enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and alterations in cellular function . These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
1-(4-Hydroxyphenyl)-2-methylpropan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in the synthesis and degradation of estrogens, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s overall biochemical effects .
Subcellular Localization
1-(4-Hydroxyphenyl)-2-methylpropan-1-one is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors play a crucial role in directing the compound to specific organelles and compartments within the cell .
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXBPJVVEDIIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188473 | |
| Record name | 4'-Hydroxy-2-methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34917-91-4 | |
| Record name | 1-(4-Hydroxyphenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34917-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxy-2-methylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034917914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxy-2-methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-hydroxy-2-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
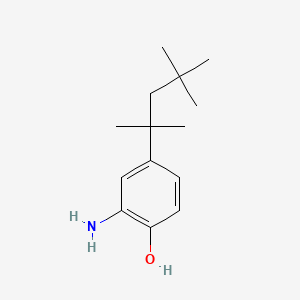
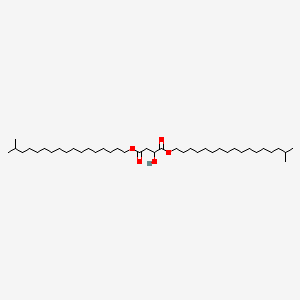
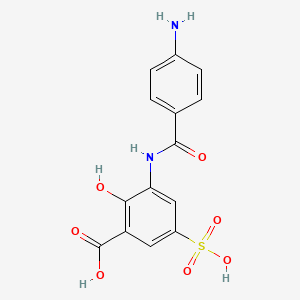



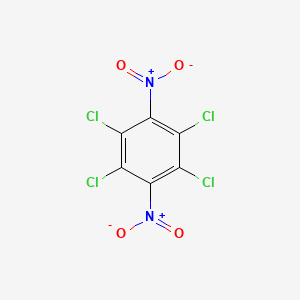
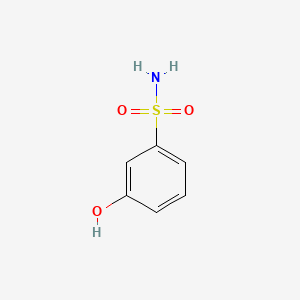
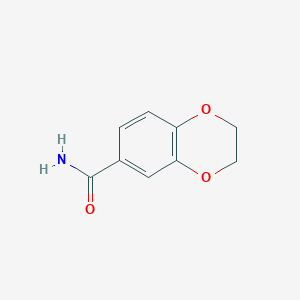
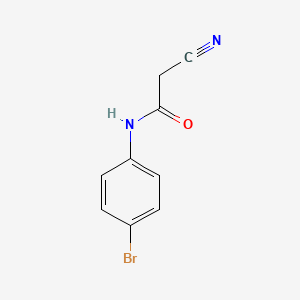

![[2,2'-Bithiophene]-5,5'-dicarboxylic acid](/img/structure/B1593934.png)
